HS-173 is a novel compound classified as a phosphatidylinositol 3-kinase (PI3K) inhibitor, specifically targeting the PI3Kα isoform. It is an imidazopyridine derivative that has shown potential in various preclinical studies for its anti-cancer properties. The compound operates primarily by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival. This inhibition leads to significant effects on cancer cell cycle progression and apoptosis, making HS-173 a candidate for cancer therapy, particularly in aggressive forms like pancreatic cancer .
HS-173's mechanism of action involves several biochemical pathways. It inhibits the PI3K/Akt pathway, leading to:
HS-173 exhibits significant biological activity against various cancer types, particularly pancreatic cancer. Key findings include:
The synthesis of HS-173 involves multi-step organic reactions to create the imidazopyridine structure. While specific proprietary methods may be employed by manufacturers, general approaches typically include:
HS-173 has potential applications in:
Interaction studies have demonstrated that HS-173 can enhance the effectiveness of existing treatments:
Several compounds share structural or functional similarities with HS-173. Here are some notable examples:
Compound Name | Type | Mechanism of Action | Unique Features |
---|---|---|---|
LY294002 | PI3K Inhibitor | Selective inhibition of PI3K | Early-stage inhibitor with broad effects |
GDC-0941 | PI3K Inhibitor | Inhibits PI3K signaling | Advanced clinical trials for various cancers |
AZD8186 | PI3K Inhibitor | Dual inhibition of PI3Kα and PI3Kδ | Targeting multiple isoforms |
PIK75 | PI3K Inhibitor | Selective for PI3Kα | Focused on metabolic disorders |
While these compounds also inhibit the PI3K pathway, HS-173's unique imidazopyridine structure and specific action on G2/M phase arrest set it apart as a promising candidate for targeted cancer therapies. Its ability to enhance radiosensitivity further distinguishes it from other inhibitors that may not exhibit this dual functionality .
HS-173 features a complex heterocyclic framework with three distinct pharmacophoric regions:
The molecular structure includes:
Structural Feature | Description |
---|---|
Core scaffold | Imidazo[1,2-a]pyridine fused with a pyridin-3-yl group |
Side chains | Ethyl ester (C-O-C) and phenylsulfonyl amide (S(=O)₂-NH) |
Aromatic systems | Pyridine, phenyl, and imidazole rings |
Critical connections:
HS-173 exhibits balanced physicochemical properties suitable for biological activity:
Property | Value | Reference |
---|---|---|
Molecular formula | C₂₁H₁₈N₄O₄S | |
Molecular weight | 422.46 g/mol | |
LogP (XLogP3-AA) | 3.4 | |
Solubility in DMSO | 50 mg/mL (118.35 mM) | |
Purity | ≥96% (HPLC) | |
Stability | Stable at -20°C |
Key observations:
HS-173 is synthesized through multi-step protocols involving heterocyclic chemistry. Notable methods include:
Imidazo[1,2-a]pyridine formation:
Sulfonyl amide introduction:
Derivatives have been developed to optimize PI3Kα inhibition:
Synthetic innovations:
Systematic modifications of HS-173 reveal critical determinants of PI3Kα inhibition:
Modification | Effect on Activity | Rationale |
---|---|---|
Imidazo[1,2-a]pyridine → pyrimidine | Reduced potency (IC₅₀ >100 nM) | Loss of π-π stacking with ATP-binding pocket |
Ethyl ester → methyl ester | Slight decrease in solubility | Altered lipophilicity-pharmacokinetics balance |
Position | Optimal Substituent | Impact |
---|---|---|
Sulfonyl group | Phenyl (vs. alkyl) | Enhanced H-bonding with Glu880 (PI3Kα) |
Pyridin-3-yl | 5-Amino substitution | Critical for kinase hinge region binding |
Key SAR insights:
The phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin signaling cascade represents one of the most critical intracellular signaling pathways governing cellular functions including growth, proliferation, survival, and metabolism [9] [14]. This pathway is initiated when extracellular signaling molecules bind to receptor tyrosine kinases at the cell membrane, leading to receptor activation and subsequent recruitment of class IA phosphatidylinositol 3-kinases to the plasma membrane [11] [28].
Class I phosphatidylinositol 3-kinases are heterodimeric complexes composed of regulatory and catalytic subunits, with the catalytic subunits designated as p110α, p110β, p110δ, and p110γ [29] [32]. The class IA phosphatidylinositol 3-kinases, comprising p110α, p110β, and p110δ catalytic subunits paired with p85-type regulatory subunits, are activated by receptor tyrosine kinases and convert phosphatidylinositol-4,5-bisphosphate to phosphatidylinositol-3,4,5-trisphosphate at the plasma membrane [11] [18].
The generation of phosphatidylinositol-3,4,5-trisphosphate serves as a critical second messenger that recruits pleckstrin homology domain-containing proteins, most notably protein kinase B, to the inner surface of the cell membrane [18] [30]. Upon membrane localization, protein kinase B undergoes dual phosphorylation events: phosphorylation at threonine 308 by phosphoinositide-dependent kinase 1 and phosphorylation at serine 473 by mechanistic target of rapamycin complex 2, resulting in full activation of protein kinase B [18] [30].
Activated protein kinase B functions as a central hub that phosphorylates numerous downstream substrates sharing the consensus sequence RXRXXS/T, including glycogen synthase kinase 3β, forkhead box O transcription factors, BCL2-associated agonist of cell death, and mechanistic target of rapamycin complex 1 [18] [30]. Mechanistic target of rapamycin complex 1 serves as a master growth regulator that integrates diverse nutritional and environmental cues to promote cellular growth through phosphorylation of substrates including ribosomal protein S6 kinase and eukaryotic translation initiation factor 4E-binding protein 1 [30] [36].
The pathway is negatively regulated by the tumor suppressor phosphatase and tensin homolog, which dephosphorylates phosphatidylinositol-3,4,5-trisphosphate back to phosphatidylinositol-4,5-bisphosphate, thereby antagonizing protein kinase B activation [12] [34]. Additional negative regulators include inositol polyphosphate 4-phosphatase type II and protein tyrosine phosphatase nonreceptor 12 [19].
The phosphatidylinositol 3-kinase signaling pathway is frequently dysregulated in human malignancies, with alterations occurring at multiple levels of the signaling cascade [10] [13]. Genetic alterations have been identified in every component of the pathway, making it one of the most commonly altered signaling networks in cancer [34] [35].
Oncogenic mutations in PIK3CA, the gene encoding the p110α catalytic subunit, represent some of the most frequent genetic alterations in solid tumors [13] [35]. These mutations occur in over 30% of various solid tumor types and cluster predominantly in two hotspot regions: the helical domain (E542K and E545K mutations) and the kinase domain (H1047R mutation) [13] [36]. Functional analyses have demonstrated that these mutations confer gain-of-function properties, increasing enzymatic activity and promoting oncogenic transformation both in vitro and in vivo [36] [38].
The tumor suppressor phosphatase and tensin homolog represents another critical node of pathway dysregulation in cancer [37]. Loss of phosphatase and tensin homolog function occurs through various mechanisms including inactivating mutations, homozygous deletions, and hemizygous losses [37]. Studies have shown that even partial reduction in phosphatase and tensin homolog expression through hemizygous loss significantly influences tumorigenesis and is associated with poor patient outcomes [37].
Mutations in regulatory subunit genes, particularly PIK3R1 encoding p85α, have been identified in endometrial carcinoma, glioblastoma, and other tumor types [10]. Activating mutations in protein kinase B genes, though less frequent, have been reported in breast cancers and contribute to pathway hyperactivation [12].
The pathway promotes cancer development through multiple mechanisms including enhanced cell survival, increased proliferation, metabolic reprogramming, and resistance to apoptosis [9] [10]. Hyperactivated phosphatidylinositol 3-kinase signaling enables cancer cells to bypass normal growth control mechanisms and acquire hallmark capabilities of cancer including sustained proliferative signaling and resistance to cell death [9] [14].
Phosphatidylinositol 3-kinase signaling also plays crucial roles in cancer metastasis through two primary mechanisms [9]. First, the pathway promotes metastasis by reducing intercellular adhesion and enhancing cellular motility through regulation of epithelial-mesenchymal transition [9]. Second, it facilitates metastasis by promoting tumor neovascularization, which is essential for metastatic spread [9].
The frequent dysregulation of phosphatidylinositol 3-kinase signaling in cancer has established this pathway as an attractive target for therapeutic intervention [15] [16]. Multiple classes of inhibitors have been developed targeting different nodes of the pathway, including pan-class I phosphatidylinositol 3-kinase inhibitors, isoform-selective inhibitors, protein kinase B inhibitors, and mechanistic target of rapamycin inhibitors [17] [19].
Early clinical development focused on pan-class I phosphatidylinositol 3-kinase inhibitors, but these agents demonstrated significant dose-limiting toxicities including hyperglycemia, hyperinsulinemia, and gastrointestinal effects that limited their therapeutic utility [15] [16]. The induction of hyperglycemia represents a major challenge, as phosphatidylinositol 3-kinase signaling is essential for insulin-mediated glucose homeostasis in normal tissues [16].
Isoform-selective inhibitors have emerged as a promising approach to improve the therapeutic index of phosphatidylinositol 3-kinase targeting [15] [16]. The first clinically approved phosphatidylinositol 3-kinase inhibitor, idelalisib, selectively targets the p110δ isoform and has demonstrated efficacy in B-cell malignancies [17]. Subsequently, alpelisib, a selective p110α inhibitor, received approval for treatment of phosphatidylinositol 3-kinase catalytic subunit alpha-mutant breast cancer in combination with fulvestrant [16].
The clinical success of isoform-selective inhibitors has validated the concept that targeting specific phosphatidylinositol 3-kinase isoforms can provide therapeutic benefit while reducing off-target toxicities [16]. Different isoforms exhibit distinct tissue distribution patterns, with p110α and p110β being ubiquitously expressed while p110δ and p110γ are primarily restricted to leukocytes [29].
Phosphatidylinositol 3-kinase inhibitors may also enhance cancer therapy through indirect mechanisms beyond direct tumor cell targeting [15]. These include normalization of tumor vasculature to improve drug delivery, modulation of immune responses through effects on regulatory T cells and myeloid-derived suppressor cells, and interference with cancer-associated fibroblasts in the tumor microenvironment [15].
Combination strategies represent an important area of investigation for phosphatidylinositol 3-kinase inhibitors [16] [20]. Rational combinations with other targeted therapies, chemotherapy, radiotherapy, and immunotherapy agents are being explored to maximize therapeutic efficacy while managing toxicity [16] [20].
HS-173 is a novel imidazopyridine-carboxylate derived compound that functions as a potent and selective inhibitor of phosphatidylinositol 3-kinase α with an IC50 value of 0.8 nM [2] [39]. The compound exhibits remarkable selectivity for the p110α isoform and has emerged as an important research tool for investigating phosphatidylinositol 3-kinase α-specific signaling in cancer [4] [21].
Table 1: HS-173 Biological Activity and Potency Data
Target/Cell Line | IC50/Effective Concentration | Biological Effect | Reference |
---|---|---|---|
Phosphatidylinositol 3-kinase α (enzyme assay) | 0.8 nM | Phosphatidylinositol 3-kinase enzyme inhibition | [2] [39] [40] [41] |
T47D breast cancer cells | 0.6 μM | Antiproliferative | [39] [40] |
SK-BR3 breast cancer cells | 1.5 μM | Antiproliferative | [39] [40] |
MCF-7 breast cancer cells | 7.8 μM | Antiproliferative | [39] [40] |
Hep3B hepatoma cells | Not specified | Phosphatidylinositol 3-kinase pathway suppression | [40] |
HSC-T6 hepatic stellate cells | ~5 μM (apoptosis) | Growth inhibition, G2/M arrest, apoptosis | [3] [7] [42] |
LX-2 hepatic stellate cells | Not specified | Growth inhibition, G2/M arrest | [3] [7] [42] |
MDA-MB-231 breast cancer cells | Dose-dependent | Radiosensitization, G2/M arrest | [22] |
PANC-1 pancreatic cancer cells | Dose-dependent | Radiosensitization, apoptosis | [33] |
Miapaca-2 pancreatic cancer cells | Dose-dependent | Radiosensitization, apoptosis | [33] |
The molecular mechanism of HS-173 involves selective binding to the phosphatidylinositol 3-kinase α catalytic domain, resulting in potent inhibition of the conversion of phosphatidylinositol-4,5-bisphosphate to phosphatidylinositol-3,4,5-trisphosphate [2] [4]. This inhibition leads to decreased protein kinase B phosphorylation and downstream signaling through the phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin pathway [4] [5].
HS-173 demonstrates significant antiproliferative effects across multiple cancer cell lines with varying sensitivities [4] [39]. In breast cancer models, the compound exhibits IC50 values ranging from 0.6 μM in T47D cells to 7.8 μM in MCF-7 cells, indicating differential sensitivity that may correlate with phosphatidylinositol 3-kinase pathway dependence [39] [40].
Table 2: HS-173 Mechanisms of Action and Cellular Effects
Mechanism | Molecular Targets | Cellular Effects |
---|---|---|
Phosphatidylinositol 3-kinase α selective inhibition | Phosphatidylinositol 3-kinase α enzyme (IC50 = 0.8 nM) | Reduced phosphatidylinositol-3,4,5-trisphosphate formation, decreased protein kinase B phosphorylation |
Cell cycle arrest induction | G2/M checkpoint proteins (cyclin B1, p-cdc2) | Accumulation of cells in G2/M phase |
Apoptosis pathway activation | Caspase-3, Bcl-2, mitochondrial membrane potential | Increased TUNEL-positive cells, caspase activation |
DNA damage response inhibition | ATM, DNA-PKcs, γ-H2AX | Sustained DNA damage, impaired repair |
Angiogenesis suppression | HIF-1α, VEGF expression | Reduced tube formation, decreased vessel formation |
Epithelial-mesenchymal transition inhibition | E-cadherin, Vimentin, phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin, Smad2/3 | Reduced migration, invasion, metastasis |
Necroptosis induction | RIP3/MLKL signaling pathway | HMGB1 release, necroptotic morphology |
Radiosensitization enhancement | DNA repair pathway inhibition | Enhanced radiation-induced cell death |
Anti-fibrotic activity | Collagen type I, α-SMA, fibronectin | Reduced extracellular matrix deposition |
One of the most well-characterized effects of HS-173 is its ability to induce G2/M cell cycle arrest [4] [21]. The compound causes accumulation of cells in the G2/M phase through modulation of key cell cycle regulators including cyclin B1 and phosphorylated cdc2 [42]. This cell cycle arrest is accompanied by significant induction of apoptosis, as evidenced by increased TUNEL-positive cells, caspase-3 activation, and loss of mitochondrial membrane potential [3] [42].
HS-173 has demonstrated potent anti-angiogenic properties both in vitro and in vivo [4]. The compound suppresses the expression of hypoxia-inducible factor-1α and vascular endothelial growth factor, key regulators of angiogenesis [4]. In the Matrigel plug assay, HS-173 significantly diminished blood vessel formation in mice, confirming its anti-angiogenic activity [4].
In pancreatic cancer models, HS-173 has shown remarkable ability to suppress epithelial-mesenchymal transition and metastasis [5]. The compound effectively inhibits transforming growth factor-β-induced migration and invasion while reversing mesenchymal cell morphology [5]. These effects are mediated through dual inhibition of phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin and Smad2/3 signaling pathways [5].
Recent studies have identified HS-173 as a novel inducer of receptor-interacting kinase 3-dependent necroptosis in lung cancer cells [23]. The compound enhances receptor-interacting kinase 3 expression and activates the receptor-interacting kinase 3/mixed lineage kinase domain-like signaling pathway, leading to necroptotic cell death characterized by HMGB1 release and distinctive morphological features [23].
HS-173 also functions as an effective radiosensitizer across multiple cancer types [22] [33]. In pancreatic cancer models, the compound significantly enhances radiation sensitivity through inhibition of DNA damage repair pathways [33]. HS-173 potently inhibits ATM and DNA-dependent protein kinase catalytic subunit, two major kinases that respond to radiation-induced DNA double-strand breaks, resulting in sustained DNA damage and enhanced cell death [33].
The anti-fibrotic properties of HS-173 have been extensively characterized in hepatic stellate cell models [3] [7]. The compound suppresses the growth and proliferation of hepatic stellate cells while reducing expression of extracellular matrix components including collagen type I, α-smooth muscle actin, and fibronectin [3] [42]. These effects are mediated through phosphatidylinositol 3-kinase/protein kinase B pathway inhibition and have been confirmed in mouse models of liver fibrosis [3].
Despite its promising preclinical activity, HS-173 has been identified as a substrate for ATP-binding cassette transporters ABCB1 and ABCG2, which mediate multidrug resistance in cancer cells [21]. Overexpression of these transporters significantly reduces HS-173 efficacy through decreased intracellular accumulation, representing a potential mechanism of resistance that may limit clinical utility [21].
Molecular Target | Mechanism | IC50 Value (nM) | Selectivity | Reference |
---|---|---|---|---|
PI3K Alpha | ATP-competitive inhibition | 0.8 | Selective for PI3K alpha | Citation 1 |
PI3K Alpha | Binding to ATP-binding site | 0.8 | Selective for PI3K alpha | Citation 1 |
PI3K Alpha | Inhibition of PI3K/Akt pathway | 0.8 | Selective for PI3K alpha | Citation 1 |
PI3K Alpha | Inhibition of phosphorylation | 0.8 | Selective for PI3K alpha | Citation 1 |
HS-173 induces profound cell cycle arrest specifically at the G2/M phase transition, representing a critical mechanism through which the compound exerts its antiproliferative effects. Flow cytometry analyses across multiple cell lines have consistently demonstrated that HS-173 treatment results in the accumulation of cells in the G2/M phase, with arrest percentages ranging from 46.3% to 91% depending on the cell line and treatment conditions [4] [5] [6].
The mechanism underlying G2/M phase arrest involves the disruption of the cyclin B1/Cdc2 complex, which is essential for mitotic entry. HS-173 treatment leads to increased phosphorylation of Cdc2 at regulatory residues Thr14 and Tyr15, maintaining the kinase in an inactive state [4] [5]. This phosphorylation prevents the activation of the cyclin B1/Cdc2 complex, which is normally required for the initiation of mitosis.
In hepatic stellate cells (HSC-T6), HS-173 treatment at 5 μM concentration for 8 hours resulted in 46.3% of cells arrested in the G2/M phase, accompanied by upregulation of phospho-Cdc2 and downregulation of cyclin B1 expression [4]. Similar effects were observed in pancreatic cancer cells, where HS-173 combined with radiation treatment induced G2/M arrest in 91% of Miapaca-2 cells, significantly higher than radiation alone (75%) [5].
The cell cycle checkpoint mechanisms regulated by HS-173 involve multiple key proteins that control the G2/M transition. The compound affects the expression and phosphorylation status of critical checkpoint proteins, including Cdc2, cyclin B1, and associated regulatory kinases [4] [5] [6].
HS-173 treatment consistently results in the upregulation of phospho-Cdc2 (p-Cdc2) levels across various cell lines, indicating enhanced checkpoint activation that prevents cells from progressing through mitosis [4] [5]. Simultaneously, the compound causes a marked decrease in cyclin B1 expression, further contributing to the G2/M arrest by reducing the availability of the cyclin partner necessary for Cdc2 activation [4].
The regulation of these checkpoint proteins is mediated through the PI3K/Akt pathway, as HS-173 inhibition of PI3K alpha leads to reduced Akt phosphorylation and downstream effects on cell cycle regulatory mechanisms [4] [5]. This pathway plays a crucial role in the G2/M transition, and its inhibition by HS-173 effectively blocks cell cycle progression.
Table 2: HS-173 Effects on Cell Cycle Regulation
Cell Line | G2/M Phase Arrest (%) | Concentration (μM) | Treatment Duration (h) | p-Cdc2 Expression | Cyclin B1 Expression |
---|---|---|---|---|---|
HSC-T6 | 46.3 | 5 | 8 | Increased | Decreased |
Miapaca-2 | 91.0 | 10 | 24 | Increased | Decreased |
MDA-MB-231 | Significant increase | 10 | 24 | Increased | Decreased |
Panc-1 | Significant increase | Various | Various | Increased | Decreased |
A549 | Significant increase | Various | 12 | Increased | Decreased |
The apoptotic pathway activation by HS-173 involves a well-characterized caspase activation cascade that begins with the activation of initiator caspases and proceeds through the activation of executioner caspases. The compound consistently induces the activation of caspase-3, the key executioner caspase in the apoptotic pathway, across multiple cell lines including hepatic stellate cells, breast cancer cells, and pancreatic cancer cells [9] [4] [10].
Caspase-3 activation by HS-173 is evidenced by the appearance of the cleaved, active form of the enzyme, which can be detected through western blot analysis and immunofluorescence staining [9] [4] [10]. The activation of caspase-3 leads to the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), which serves as a biochemical marker of apoptosis [9] [4].
The caspase activation cascade initiated by HS-173 is dependent on the mitochondrial pathway, as evidenced by the requirement for mitochondrial membrane potential disruption and the release of cytochrome c from the mitochondria [4]. This cascade represents a point of no return in the apoptotic process, ensuring that cells undergo programmed cell death rather than recovering from the initial insult.
Poly(ADP-ribose) polymerase (PARP) cleavage represents a crucial downstream event in the HS-173-induced apoptotic pathway. PARP-1, the most abundant member of the PARP family, is cleaved by activated caspase-3 and caspase-7 at the DEVD214 site, resulting in the generation of characteristic 89-kDa and 24-kDa fragments [9] [11] [12].
The cleavage of PARP-1 by HS-173 treatment serves multiple functions in the apoptotic process. The 89-kDa fragment retains the catalytic domain but has greatly reduced DNA binding capacity and is translocated from the nucleus to the cytoplasm [12]. The 24-kDa fragment, containing the DNA binding domain, remains in the nucleus and acts as a trans-dominant inhibitor of active PARP-1, preventing DNA repair and conserving cellular ATP pools [12] [13].
HS-173-induced PARP cleavage has been consistently observed across multiple experimental systems, including hepatic stellate cells, breast cancer cells, and pancreatic cancer cells [9] [4] [10]. The appearance of cleaved PARP serves as a reliable biochemical marker for apoptosis and indicates that cells have committed to the apoptotic pathway. This cleavage event is irreversible and represents a point of no return in the cell death process, ensuring that damaged or abnormal cells are eliminated.
Table 3: HS-173 Effects on Apoptotic Pathway Activation
Cell Line | Caspase-3 Activation | PARP Cleavage | Bcl-2 Expression | Mitochondrial Membrane Potential | TUNEL Positive Cells |
---|---|---|---|---|---|
HSC-T6 | Increased | Observed | Decreased | Disrupted | Increased |
MDA-MB-231 | Increased | Observed | Decreased | Disrupted | Increased |
Panc-1 | Increased | Observed | Decreased | Disrupted | Increased |
T47D | Increased | Observed | Decreased | Disrupted | Increased |
SK-BR3 | Increased | Observed | Decreased | Disrupted | Increased |
MCF-7 | Increased | Observed | Decreased | Disrupted | Increased |
HS-173 exerts significant anti-angiogenic effects through the regulation of hypoxia-inducible factor 1-alpha (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia and a key driver of angiogenesis. The compound effectively reduces HIF-1α expression levels across multiple cell lines, thereby disrupting the hypoxia-induced angiogenic response [1] [14]. This regulation represents a crucial mechanism through which HS-173 inhibits tumor angiogenesis and limits cancer progression.
The inhibition of HIF-1α by HS-173 is mediated through the PI3K/Akt pathway, as this signaling cascade is known to regulate HIF-1α protein synthesis and stability under both normoxic and hypoxic conditions [15]. The PI3K/Akt pathway promotes HIF-1α expression through the activation of mammalian target of rapamycin (mTOR), which enhances the translation of HIF-1α mRNA [15]. By inhibiting PI3K alpha, HS-173 disrupts this regulatory mechanism, leading to decreased HIF-1α protein levels.
Under normal oxygen conditions, HIF-1α is rapidly degraded through the von Hippel-Lindau (VHL) ubiquitin ligase pathway [15]. However, in hypoxic conditions or when the PI3K/Akt pathway is activated, HIF-1α is stabilized and accumulates in the nucleus, where it forms a transcriptionally active complex with HIF-1β [15]. HS-173 treatment effectively prevents this stabilization and accumulation, maintaining HIF-1α at low levels even under conditions that would normally promote its expression.
Vascular endothelial growth factor (VEGF) represents one of the most important downstream targets of HIF-1α and plays a central role in angiogenesis. HS-173 significantly reduces VEGF expression levels, which is directly linked to its inhibition of HIF-1α [1] [14]. This reduction in VEGF expression has been consistently observed across multiple experimental systems and represents a key mechanism through which HS-173 exerts its anti-angiogenic effects.
The modulation of VEGF expression by HS-173 occurs at the transcriptional level, as the compound reduces the transcriptional activity of HIF-1α, which is the primary transcriptional regulator of VEGF under hypoxic conditions [1] [14]. The VEGF gene contains hypoxia response elements (HREs) in its promoter region that are recognized and bound by the HIF-1α/HIF-1β complex, leading to increased VEGF transcription [15]. By reducing HIF-1α levels, HS-173 effectively diminishes this transcriptional activation.
The decrease in VEGF expression induced by HS-173 has functional consequences for angiogenesis, as VEGF is the primary stimulus for endothelial cell proliferation, migration, and tube formation [1] [14]. Reduced VEGF levels result in decreased angiogenic potential and impaired blood vessel formation, which is particularly relevant in the context of tumor angiogenesis where VEGF plays a crucial role in supporting tumor growth and metastasis.
HS-173 directly affects endothelial cell function through multiple mechanisms that collectively result in impaired angiogenesis. The compound inhibits key endothelial cell functions including proliferation, migration, and tube formation, which are essential processes for new blood vessel formation [1] [14] [16]. These effects have been demonstrated in various in vitro assays using human umbilical vein endothelial cells (HUVECs) and other endothelial cell models.
Tube formation assays have shown that HS-173 treatment significantly suppresses the ability of endothelial cells to form capillary-like structures in vitro [1] [14] [16]. This inhibition is dose-dependent and correlates with the compound's ability to reduce VEGF expression and HIF-1α levels. The suppression of tube formation indicates that HS-173 interferes with the fundamental processes required for angiogenesis, including cell-cell adhesion, extracellular matrix remodeling, and cellular reorganization.
Migration assays have demonstrated that HS-173 inhibits endothelial cell migration, which is a crucial step in angiogenesis where endothelial cells must migrate toward angiogenic stimuli to form new blood vessels [1] [14]. The compound's ability to reduce endothelial cell migration is linked to its effects on the PI3K/Akt pathway, which plays important roles in cell motility and cytoskeletal reorganization.
In vivo studies using the Matrigel plug assay in mice have confirmed the anti-angiogenic effects of HS-173, showing that the compound significantly diminishes blood vessel formation compared to control treatments [1] [14] [16]. This assay provides direct evidence of the compound's ability to inhibit angiogenesis in a physiologically relevant context, supporting its potential therapeutic applications for conditions involving pathological angiogenesis.
Table 4: HS-173 Anti-angiogenic Properties
Parameter | Effect | Concentration | Model System | Mechanism |
---|---|---|---|---|
HIF-1α Expression | Decreased | Various | Various cell lines | HIF-1α pathway inhibition |
VEGF Expression | Decreased | Various | Various cell lines | VEGF pathway modulation |
Tube Formation | Inhibited | Various | HUVEC | Endothelial function impairment |
Cell Migration | Inhibited | Various | Endothelial cells | Endothelial function impairment |
Matrigel Plug Assay | Reduced blood vessel formation | In vivo study | Mouse model | Angiogenesis inhibition |